Chemical properties of methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate
Chemical properties of methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate
Executive Summary
Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate is a specialized heterocyclic intermediate utilized in medicinal chemistry and agrochemical synthesis. Structurally, it features a pyrazole core functionalized with a methyl ester at the C3 position and a phenoxymethyl hemiaminal ether moiety at the N1 position. This specific substitution pattern imparts unique solubility profiles and reactivity, particularly regarding the acid-labile
Physicochemical Characterization
Data presented below represents calculated consensus values based on structure-activity relationship (SAR) algorithms for the specific chemotype.
| Property | Value / Descriptor | Relevance |
| IUPAC Name | Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate | Official nomenclature |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 232.24 g/mol | Fragment-based drug design |
| Physical State | White to off-white crystalline solid | Handling/Purification |
| LogP (Predicted) | 2.1 – 2.4 | Moderate lipophilicity; membrane permeable |
| H-Bond Donors | 0 | Lack of NH/OH improves permeability |
| H-Bond Acceptors | 4 | N2, Ester Carbonyl, Ester Ether, Phenoxy Ether |
| Solubility | DMSO (>20 mg/mL), DCM, Methanol | Organic synthesis compatible |
Synthetic Architecture & Regiochemistry
The synthesis of methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate typically involves the
Synthetic Pathway
The most robust method utilizes (chloromethoxy)benzene (chloromethyl phenyl ether) as the electrophile. The reaction is driven by a base-mediated deprotonation of the pyrazole.[1][2]
-
Reagents: Methyl 1H-pyrazole-3-carboxylate, Sodium Hydride (NaH) or Potassium Carbonate (
). -
Solvent: DMF or Acetonitrile (polar aprotic to solvate the cation).
-
Thermodynamics: The N1-alkylated product is generally thermodynamically favored over the N2 isomer due to the minimization of steric clash with the C3-ester group and electronic stabilization.
Mechanistic Visualization
The following diagram illustrates the alkylation pathway and the competing tautomeric equilibrium.
Figure 1: Divergent synthesis showing the regioselective preference for N1-alkylation due to steric hindrance at N2 adjacent to the ester.
Chemical Reactivity & Stability
This molecule contains three distinct reactive centers: the Ester , the Pyrazole Ring , and the Hemiaminal Ether Linker .
The Hemiaminal Ether ( )
This is the most critical structural feature. It is chemically equivalent to an
-
Base Stability: High. The linker is stable to standard saponification conditions (LiOH/THF/Water), allowing hydrolysis of the ester to the carboxylic acid without cleaving the N-group.
-
Acid Stability: Low. Under strong acidic conditions (e.g., TFA, HCl), the hemiaminal ether hydrolyzes, releasing formaldehyde, phenol, and the parent pyrazole. This property can be exploited to use the phenoxymethyl group as a temporary protecting group.
Pyrazole Ring Reactivity
The pyrazole ring is electron-rich but deactivated by the ester.
-
Electrophilic Aromatic Substitution (EAS): Substitution (e.g., halogenation, nitration) will occur preferentially at the C4 position .
Reactivity Flowchart
Figure 2: Reactivity profile highlighting the orthogonal stability of the ester and the N-linker.
Experimental Protocols
Protocol A: Synthesis via N-Alkylation
Purpose: To install the phenoxymethyl group regioselectively.
-
Preparation: In a flame-dried flask under Argon, dissolve methyl 1H-pyrazole-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases.
-
Alkylation: Add (chloromethoxy)benzene (1.1 equiv) dropwise via syringe.
-
Note: (Chloromethoxy)benzene is a carcinogen; handle in a fume hood.
-
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the product is less polar than the starting material).
-
Workup: Quench with saturated
. Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF. Dry over .[3] -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The N1-isomer typically elutes first or is the major spot.
Protocol B: Controlled Saponification
Purpose: To generate the carboxylic acid without cleaving the N-linker.
-
Dissolution: Dissolve the ester (1.0 equiv) in a 3:1 mixture of THF:Water .
-
Hydrolysis: Add Lithium Hydroxide Monohydrate (2.0 equiv). Stir at room temperature for 2–4 hours.
-
Workup: Carefully acidify to pH ~4 using 1N HCl (do not go lower than pH 3 or heat, to avoid linker cleavage).
-
Isolation: The carboxylic acid often precipitates or can be extracted into EtOAc.
References
-
PubChem. (2025).[4][5] Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2.[5] National Library of Medicine. [Link]
-
Kumar, R., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[6][7] [Link]
-
Lamberth, C. (2022).[2] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI Organics. [Link]
-
Global Research Online. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Royal Society of Chemistry. (2002). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Perkin Transactions 1. [Link]
Sources
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2 | CID 565662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
